molecular formula C21H35N5O2 B12330568 1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester, rel-

1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester, rel-

Cat. No.: B12330568
M. Wt: 389.5 g/mol
InChI Key: JSZCMZGYOGFRCR-CALCHBBNSA-N
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Description

1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester, rel- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperazine ring and a pyridine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperazine derivatives .

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and pyridine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
  • 1-Piperazinecarboxylic acid, 4-(6-nitro-3-pyridinyl)-, 1,1-dimethylethyl ester
  • 1-Piperazinecarboxylic acid, 4-(4-pyridinyl)-, 1,1-dimethylethyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester stands out due to its specific stereochemistry and the presence of both piperazine and pyridine rings, which confer unique binding properties and reactivity compared to similar compounds .

Biological Activity

1-Piperazinecarboxylic acid, specifically the compound 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester, rel- , is a synthetic derivative belonging to the piperazine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The piperazine moiety is known for its versatility and ability to interact with various biological targets, making it a significant focus for drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉N₃
  • Molecular Weight : 205.30 g/mol
  • CAS Registry Number : 1033330-43-6

The structure includes a piperazine ring, which is essential for its biological activity. The stereochemistry of the (3R,5S) configuration is crucial as it influences receptor binding and selectivity.

Biological Activity Overview

  • Neurological Effects :
    • Piperazine derivatives have shown potential as modulators of neurotransmitter receptors, particularly dopamine and serotonin receptors. This activity is relevant for treating psychiatric conditions such as depression and anxiety disorders .
    • A study indicated that certain piperazine derivatives could enhance serotonin receptor activity, suggesting their application in developing antidepressant therapies .
  • Antimicrobial Properties :
    • Research has demonstrated that piperazine-based compounds exhibit antimicrobial activity against various bacterial strains. This makes them candidates for developing new antibiotics, especially against resistant pathogens .
    • A specific study highlighted the structure-activity relationship (SAR) of piperazine derivatives, indicating that modifications in their structure could enhance their efficacy against microbial infections .
  • Material Science Applications :
    • Beyond pharmacological applications, substituted piperazines are being explored in material science as ligands for coordination chemistry. Their ability to form complexes with metals can be harnessed for catalysis and imaging applications .

Case Study 1: Antidepressant Activity

A study published in Bioorganic & Medicinal Chemistry evaluated a series of piperazine derivatives, including the compound . The findings suggested that modifications to the piperazine ring significantly affected binding affinity to serotonin receptors, leading to enhanced antidepressant-like effects in animal models .

Case Study 2: Antimicrobial Efficacy

In another research article from the Journal of Medicinal Chemistry, several piperazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the piperazine ring improved antibacterial activity, showcasing the potential of these compounds in antibiotic development .

Research Findings Summary Table

Biological Activity Findings References
Neurological ModulationEnhances serotonin receptor activity; potential antidepressant effects
Antimicrobial ActivityEffective against various bacterial strains; potential for new antibiotics
Material ScienceUseful as ligands in coordination chemistry

Properties

Molecular Formula

C21H35N5O2

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl 4-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C21H35N5O2/c1-15-11-19(26-13-16(2)23-17(3)14-26)22-12-18(15)24-7-9-25(10-8-24)20(27)28-21(4,5)6/h11-12,16-17,23H,7-10,13-14H2,1-6H3/t16-,17+

InChI Key

JSZCMZGYOGFRCR-CALCHBBNSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)N3CCN(CC3)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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